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molecular formula C10H12O2 B028003 2-Phenylbutyric acid CAS No. 90-27-7

2-Phenylbutyric acid

Cat. No. B028003
M. Wt: 164.20 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
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Patent
US04501908

Procedure details

A solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in d5 -pyridine (0.35 ml) was monitored by 1H n.m.r. until reaction was complete (1.5 hours). The mixture was dissolved in diethyl ether (20 ml), partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M). The combined alkaline extracts were acidified with 10M hydrochloric acid to pH 2, extracted with diethyl ether (2×10 ml) and the dried (MgSO4) ether extracts concentrated in vacuo to give (+)2-phenylbutyric acid (150 mg), [α]D25 +31° (c=1.0, benzene).
[Compound]
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([O:10]C(=O)C(C2C=CC=CC=2)CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>C(OCC)C>[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Smiles
Step Two
Name
Quantity
310 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC(C(CC)C1=CC=CC=C1)=O)CC
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until reaction
CUSTOM
Type
CUSTOM
Details
(1.5 hours)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) ether
CONCENTRATION
Type
CONCENTRATION
Details
extracts concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04501908

Procedure details

A solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in d5 -pyridine (0.35 ml) was monitored by 1H n.m.r. until reaction was complete (1.5 hours). The mixture was dissolved in diethyl ether (20 ml), partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M). The combined alkaline extracts were acidified with 10M hydrochloric acid to pH 2, extracted with diethyl ether (2×10 ml) and the dried (MgSO4) ether extracts concentrated in vacuo to give (+)2-phenylbutyric acid (150 mg), [α]D25 +31° (c=1.0, benzene).
[Compound]
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([O:10]C(=O)C(C2C=CC=CC=2)CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>C(OCC)C>[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Smiles
Step Two
Name
Quantity
310 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC(C(CC)C1=CC=CC=C1)=O)CC
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until reaction
CUSTOM
Type
CUSTOM
Details
(1.5 hours)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) ether
CONCENTRATION
Type
CONCENTRATION
Details
extracts concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04501908

Procedure details

A solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in d5 -pyridine (0.35 ml) was monitored by 1H n.m.r. until reaction was complete (1.5 hours). The mixture was dissolved in diethyl ether (20 ml), partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M). The combined alkaline extracts were acidified with 10M hydrochloric acid to pH 2, extracted with diethyl ether (2×10 ml) and the dried (MgSO4) ether extracts concentrated in vacuo to give (+)2-phenylbutyric acid (150 mg), [α]D25 +31° (c=1.0, benzene).
[Compound]
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([O:10]C(=O)C(C2C=CC=CC=2)CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>C(OCC)C>[C:1]1([CH:7]([CH2:22][CH3:23])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Smiles
Step Two
Name
Quantity
310 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC(C(CC)C1=CC=CC=C1)=O)CC
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until reaction
CUSTOM
Type
CUSTOM
Details
(1.5 hours)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) ether
CONCENTRATION
Type
CONCENTRATION
Details
extracts concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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